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Abstract
Quinofumelin is a novel quinoline fungicide demonstrating potent and broad-spectrum activity

against a variety of phytopathogenic fungi. Developed by Mitsui Chemicals Agro, Inc., its

unique mode of action, which involves the inhibition of the de novo pyrimidine biosynthesis

pathway, sets it apart from existing fungicides and provides a valuable tool for managing

fungicide resistance. This document provides an in-depth technical overview of the discovery,

development, and mechanism of action of Quinofumelin, including detailed experimental

protocols, quantitative biological data, and visualizations of key pathways and workflows.

Discovery and Development
Quinofumelin was identified through a screening program of Mitsui Chemicals Agro, Inc.'s

compound library aimed at discovering curative compounds for significant plant diseases such

as rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea)[1][2][3][4][5]. The initial lead

compound, N-(quinolin-3-yl)cyclohexane-1-carboxamide, showed activity against susceptible

strains and, importantly, against strains of gray mold resistant to existing fungicides like

fenhexamid, benzimidazoles, and dicarboximides[3].
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Subsequent structure-activity relationship (SAR) studies focused on modifying the lead

compound to enhance its fungicidal efficacy. Key modifications included the introduction of a

benzyl substituent on the cyclohexane ring, which resulted in a tenfold increase in activity[3].

Further optimization, including conformational analysis and the introduction of a difluoro group

at the 4-position of the isoquinoline ring, led to the identification of Quinofumelin as a highly

active compound suitable for practical application[1].

The chemical structure of Quinofumelin is 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-

1-yl)quinoline[6]. Its development represents a significant advancement in the search for novel

fungicides with unique modes of action to combat the growing issue of fungicide resistance[1]

[7][8]. Mitsui and Bayer Crop Science have entered into a global license agreement for the

development and commercialization of this active ingredient[6].

Mechanism of Action: Inhibition of Dihydroorotate
Dehydrogenase (DHODH)
Extensive research has elucidated that the primary mechanism of action of Quinofumelin is

the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo

pyrimidine biosynthesis pathway[7][9][10][11]. Specifically, Quinofumelin targets the class II

DHODH (DHODHII), which is a mitochondrial enzyme in eukaryotes[10][11].

The inhibition of DHODHII by Quinofumelin blocks the conversion of dihydroorotate to orotate,

a critical step in the synthesis of uracil and other pyrimidines essential for fungal growth and

proliferation[7][9][10][11]. This targeted inhibition leads to a depletion of the pyrimidine pool,

ultimately causing cessation of fungal growth.

The novelty of this target site means that Quinofumelin does not exhibit cross-resistance with

currently available fungicides, making it a valuable tool for resistance management programs[1]

[2][4][12]. Studies have shown high selectivity of Quinofumelin for fungal DHODH over human

DHODH, indicating a favorable safety profile[6].

Signaling Pathway
The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition

by Quinofumelin.
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Caption: Mechanism of action of Quinofumelin in the de novo pyrimidine biosynthesis

pathway.

Quantitative Biological Data
Quinofumelin has demonstrated high efficacy against a range of fungal pathogens. The

following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of Quinofumelin
Fungal Species Assay Type EC50 (µg/mL) Reference

Fusarium

graminearum
Mycelial Growth 0.007 - 0.039 [13]

Fusarium

graminearum
Spore Germination 0.051 - 0.205 [13]

Sclerotinia

sclerotiorum
Mycelial Growth 0.0004 - 0.0059 [12]

Fusarium

graminearum (PH-1)
Mycelial Growth 0.035 [13]

Table 2: Enzyme Inhibition and Binding Affinity
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Target Ligand Assay Value Reference

P. oryzae

DHODHII
Quinofumelin IC50 2.8 nM [11]

FgDHODHII Quinofumelin SPR (Kd)

62.5, 32.15,

15.63, 7.81, 3.91

µM

(concentrations

tested)

[9][10]

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research

and development of Quinofumelin.

Synthesis of Quinofumelin
The synthesis of Quinofumelin involves a multi-step process:

Regioselective Bromination: The synthesis begins with the regioselective bromination of

quinolinium chloride to produce 3-bromoquinoline[6].

Cyanation: The resulting 3-bromoquinoline is converted to the corresponding nitrile via a

palladium-catalyzed cross-coupling reaction with zinc cyanide[6].

Ritter Reaction and Bischler-Napieralski Cyclization: The dihydroisoquinoline scaffold is

constructed through a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile with 2-

methyl-1-phenylpropan-2-ol, followed by a Bischler-Napieralski cyclization to yield a

dihydroisoquinolinylquinoline derivative[6].

Dibromination and Halogen Exchange: The final steps involve a radical benzylic

dibromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) with a radical initiator,

followed by a double halogen exchange to yield Quinofumelin[6].
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Caption: General synthetic workflow for Quinofumelin.

In Vitro Antifungal Assays
Mycelial Growth Inhibition Assay:

Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (PDA)[10].

Mycelial plugs (typically 4-5 mm in diameter) are taken from the edge of an actively growing

colony.

The plugs are placed on fresh PDA plates amended with various concentrations of

Quinofumelin dissolved in a suitable solvent (e.g., dimethyl sulfoxide)[10].

Control plates contain the solvent alone.

Plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period.

The diameter of the fungal colonies is measured, and the percentage of inhibition is

calculated relative to the control.

EC50 values are determined by probit analysis.

Spore Germination Inhibition Assay:

Fungal spores are harvested from cultures grown on a sporulation medium.

The spore concentration is adjusted to a specific density (e.g., 1 x 105 spores/mL).

The spore suspension is mixed with various concentrations of Quinofumelin.
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Aliquots of the mixture are placed on a concave slide or in a microtiter plate and incubated

under conditions that promote germination.

After incubation, the percentage of germinated spores is determined by microscopic

examination.

EC50 values are calculated based on the dose-response curve.

Target Identification and Validation
Transcriptome and Metabolome Analysis:

Fungal mycelia are treated with Quinofumelin at sub-lethal concentrations (e.g., EC50 and

EC90)[9][10].

RNA and metabolites are extracted from the treated and control samples.

RNA-sequencing (RNA-seq) is performed to identify differentially expressed genes (DEGs)

[9][10].

Metabolomic analysis is conducted to identify differentially accumulated metabolites (DAMs)

[9][10].

Bioinformatic analysis is used to identify enriched pathways among the DEGs and DAMs,

pointing to the pyrimidine biosynthesis pathway as the target[7][9].

Recovery Assays:

Fungal growth is inhibited by Quinofumelin on a minimal medium.

Intermediates of the pyrimidine biosynthesis pathway (e.g., dihydroorotate, orotate, uracil,

uridine) are exogenously added to the medium[7][9][11].

Restoration of fungal growth by specific intermediates (e.g., orotate, uracil, uridine, but not

dihydroorotate) confirms the point of inhibition in the pathway[9][10][11].

Target-Ligand Interaction Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3026455?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://elifesciences.org/reviewed-preprints/105892
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://elifesciences.org/reviewed-preprints/105892
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://elifesciences.org/reviewed-preprints/105892
https://elifesciences.org/reviewed-preprints/105892v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://www.benchchem.com/product/b3026455?utm_src=pdf-body
https://elifesciences.org/reviewed-preprints/105892v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12367298/
https://elifesciences.org/reviewed-preprints/105892
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surface Plasmon Resonance (SPR):

The target protein, FgDHODHII, is immobilized on a sensor chip[9][10].

Quinofumelin solutions of varying concentrations are passed over the chip surface[9][10].

The binding of Quinofumelin to the immobilized protein is detected as a change in the

refractive index, which is proportional to the mass change on the sensor surface.

The association and dissociation rates are measured to determine the binding affinity (Kd)[9]

[10].

Microscale Thermophoresis (MST):

The target protein (e.g., FgDHODHII) is fluorescently labeled (e.g., with GFP)[9][10].

The labeled protein is mixed with a serial dilution of Quinofumelin.

The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied.

The movement of the fluorescently labeled protein along the temperature gradient is

measured.

Changes in the thermophoretic movement upon ligand binding are used to quantify the

binding affinity (Kd)[9][10].
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Caption: Experimental workflow for the validation of Quinofumelin's target.
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Conclusion
Quinofumelin represents a significant innovation in the field of fungicides. Its discovery and

development have led to a potent and selective inhibitor of fungal DHODHII, a novel target in

the pyrimidine biosynthesis pathway. The detailed understanding of its mechanism of action,

supported by extensive experimental evidence, provides a solid foundation for its use in

agriculture. With its lack of cross-resistance to existing fungicides, Quinofumelin is poised to

become an important tool for integrated pest management and the sustainable control of fungal

diseases in a variety of crops. This technical guide provides a comprehensive overview for

researchers and professionals in the field, summarizing the key data and methodologies that

underpin our understanding of this promising new fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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